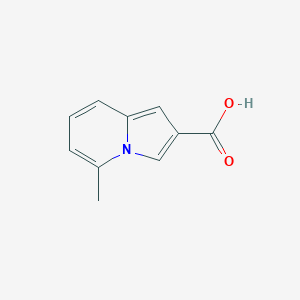
5-methylindolizine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylindolizine-2-carboxylic Acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their significant biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylindolizine-2-carboxylic Acid can be achieved through several methods. One common approach involves the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N), leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
化学反应分析
Types of Reactions
5-Methylindolizine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
5-Methylindolizine-2-carboxylic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Methylindolizine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Indole-2-carboxylic Acid: Similar in structure but lacks the methyl group at the 5-position.
5-Methoxyindole-2-carboxylic Acid: Contains a methoxy group instead of a methyl group at the 5-position.
Uniqueness
5-Methylindolizine-2-carboxylic Acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
5-methylindolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-9-5-8(10(12)13)6-11(7)9/h2-6H,1H3,(H,12,13) |
InChI 键 |
AHUYXTDEDWOGRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=CC(=CN12)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)

![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
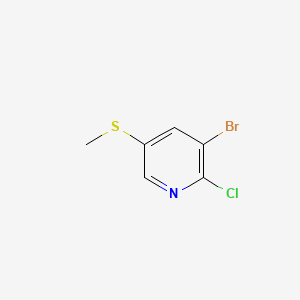
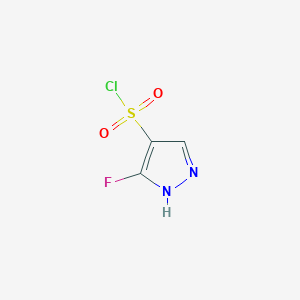
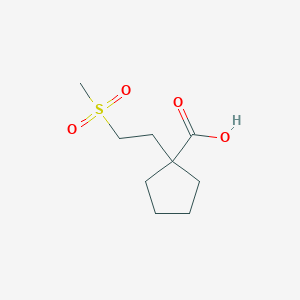

![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

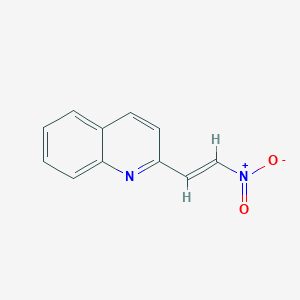
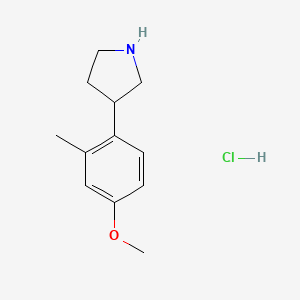
![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
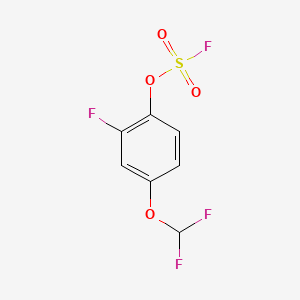
![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)
